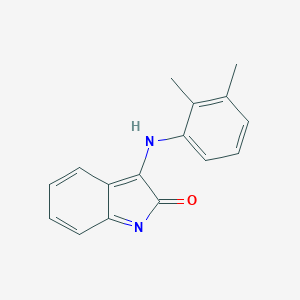
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine is an organic compound with the molecular formula C22H24N2O It is characterized by the presence of two benzyl groups, a furan ring, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine typically involves the reaction of benzylamine with 5-methyl-2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The imidazolidine ring can be reduced to form imidazolidines with different substituents.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidine ring may produce various imidazolidine derivatives.
Scientific Research Applications
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1,3-Dibenzyl-2-(5-methylfuran-2-yl)imidazolidine can be compared with other similar compounds, such as:
1,3-Dibenzyl-2-(2-furyl)imidazolidine: Lacks the methyl group on the furan ring, which may affect its reactivity and biological activity.
1,3-Dibenzyl-2-(5-methyl-2-thienyl)imidazolidine: Contains a thiophene ring instead of a furan ring, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
1,3-dibenzyl-2-(5-methylfuran-2-yl)imidazolidine |
InChI |
InChI=1S/C22H24N2O/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |
InChI Key |
UXUAUANTZTWBCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methylaniline](/img/structure/B390100.png)
![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-nitroaniline](/img/structure/B390104.png)
![2,7-bis(4-methoxyphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B390106.png)
![2,4-Dichloro-6-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B390107.png)

![1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime}](/img/structure/B390110.png)

![N-{3-(4-bromophenoxy)-5-[(3-fluorobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B390116.png)
![2-fluoro-N-[3-nitro-5-(3-methylphenoxy)phenyl]benzamide](/img/structure/B390119.png)



